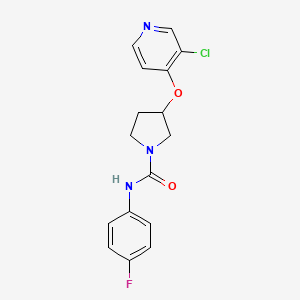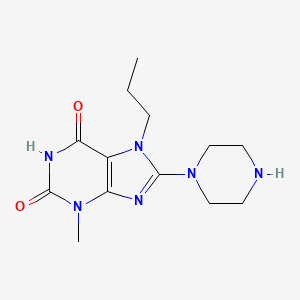![molecular formula C20H16ClN5O2S B2840766 2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide CAS No. 1040642-83-8](/img/structure/B2840766.png)
2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolo[4,3-b]pyridazine ring, a phenyl ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The triazolo[4,3-b]pyridazine ring system is a fused heterocyclic ring containing nitrogen atoms, which could contribute to its chemical reactivity . The phenylacetamide and chlorobenzylthio groups are likely to add further complexity to the molecule’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the triazolo[4,3-b]pyridazine ring, the phenylacetamide group, and the chlorobenzylthio group suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds containing a triazolo[4,3-b]pyridazine ring are often solid at room temperature . The presence of the phenylacetamide and chlorobenzylthio groups could also influence its solubility, melting point, and other physical and chemical properties .Aplicaciones Científicas De Investigación
Antiasthma Potential
Compounds similar to 2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide have shown potential as antiasthma agents. A study conducted by Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which share a similar structure, were active as mediator release inhibitors in the human basophil histamine release assay, indicating potential utility in asthma treatment (Medwid et al., 1990).
Antibacterial Properties
Almajan et al. (2010) reported on the synthesis of compounds related to the triazolo[4,3-b]pyridazine class, which showed significant antibacterial activity against various strains, including Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010).
Antiviral Applications
Shamroukh and Ali (2008) synthesized 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives which demonstrated promising antiviral activity against the hepatitis-A virus (HAV), suggesting potential applications in antiviral therapies (Shamroukh & Ali, 2008).
Cytotoxic Effects in Cancer Research
A 2019 study by Mamta et al. detailed the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, exhibiting cytotoxic activities against certain leukemia and breast adenocarcinoma cell lines. This highlights the compound's potential in cancer research (Mamta et al., 2019).
Antihistaminic Activity
Gyoten et al. (2003) synthesized compounds including [1, 2, 4]triazolo[1, 5-b]pyridazines, demonstrating antihistaminic activity and an inhibitory effect on eosinophil infiltration, indicating potential in treating allergies or asthma (Gyoten et al., 2003).
Antihypertensive Activity
Parravicini et al. (1979) explored the synthesis of 2-(6-dialkylamino-3-pyridazinyl)hydrazinecarboxylates, a compound structurally related to triazolo[4,3-b]pyridazines, and found them to exhibit significant antihypertensive activity (Parravicini et al., 1979).
Direcciones Futuras
The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore its synthesis, properties, and potential applications in more detail. It could also be interesting to investigate its biological activity, given the known activities of related compounds .
Propiedades
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c21-15-8-6-14(7-9-15)13-29-19-11-10-17-23-25(20(28)26(17)24-19)12-18(27)22-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWFTXVBBKCRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2840686.png)
![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)

![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)

![6-methoxy-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2840696.png)

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)
![(6-Propan-2-yloxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2840700.png)

